Streptocyclin
CAS No.: 8069-81-6
Cat. No.: VC2971938
Molecular Formula: C64H107ClN16O44S3
Molecular Weight: 1936.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 8069-81-6 |
---|---|
Molecular Formula | C64H107ClN16O44S3 |
Molecular Weight | 1936.3 g/mol |
IUPAC Name | (4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |
Standard InChI | InChI=1S/C22H23ClN2O8.2C21H39N7O12.3H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t7-,8-,15-,21-,22-;2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m000.../s1 |
Standard InChI Key | JHMGIEQMCLPPPH-OWWKMAFPSA-N |
Isomeric SMILES | C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES | CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES | CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Introduction
Chemical Properties and Structure
Molecular Composition
Streptocyclin is identified in the PubChem database with CID 130476765 and possesses the molecular formula C64H107ClN16O44S3. Its complex structure reflects its composition as a mixture of two distinct antibiotics . The molecular weight of Streptocyclin is approximately 1936.3 g/mol as computed by PubChem 2.2 .
Chemical Identifiers
The compound is registered with the CAS number 8069-81-6 and can be identified through several chemical nomenclature systems . Its IUPAC name reflects its complex structure as a combination of streptomycin-derived and tetracycline compounds:
D-Streptamine, O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-5-deoxy-3-C-formyl-alpha-L-lyxofuranosyl-(1-4)-N,N'-bis(aminoiminomethyl)-, sulfate (2:3) (salt), mixt. with (4S-(4alpha,4aalpha,5alpha,6beta,12aalpha))-7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-
Composition and Formulation
Active Ingredients
Streptocyclin is a yellow-colored free-flowing powder containing two primary antibiotics: Streptomycin Sulphate and Tetracycline Hydrochloride in a specific ratio of 9:1 . This formulation combines the complementary antibacterial mechanisms of both compounds to enhance efficacy against plant bacterial pathogens.
Applications in Agriculture
Target Diseases
Streptocyclin has demonstrated significant efficacy against numerous bacterial diseases affecting agricultural crops. Research studies have confirmed its effectiveness in controlling:
Application Methods
Field studies have employed various application methods for Streptocyclin, including:
-
Seed treatment: Soaking seeds in Streptocyclin solution (200 ppm) before planting
-
Foliar application: Spraying plant foliage with Streptocyclin (150 ppm), often in combination with copper compounds
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Integrated management approaches combining seed treatment and foliar sprays
Efficacy Against Plant Bacterial Diseases
In Vitro Efficacy
Laboratory studies have consistently demonstrated the strong antibacterial activity of Streptocyclin against plant pathogens. In vitro testing using the inhibition zone method has shown Streptocyclin to be highly effective against Xanthomonas species.
|Treatments|Mean inhibition zone (mm) at different concentrations|
|--|--|--|--|--|
||50 ppm|100 ppm|150 ppm|200 ppm|
|Streptocycline|13.67|16.10|18.63|21.34|
|Validamycin|8.67|10.30|12.33|13.30|
|Kasugamycin|9.33|11.67|13.33|14.67|
|Bacterinashak|9.67|11.33|13.20|15.67|
|Copper oxychloride|12.33|15.10|17.33|19.60|
|Copper hydroxide|10.40|12.67|14.67|16.34|
|Control|0.00|0.00|0.00|0.00|
Table 1: Efficacy of Streptocycline and other antibacterial agents against Xanthomonas axonopodis pv. cyamopsidis in vitro
The data clearly demonstrates that Streptocycline produces the maximum zone of inhibition (21.34 mm) at 200 ppm concentration, significantly outperforming other tested compounds .
Field Trial Effectiveness
Field trials have further validated the effectiveness of Streptocyclin in controlling bacterial diseases in actual agricultural settings. The following table presents disease reduction data from field experiments:
|Treatments|Disease Reduction (%)|
|--|--|--|
||45 Days|60 Days|
|Seed soaking with Streptocycline (200 ppm)|43.43|38.60|
|Seed soaking with Streptocycline (200 ppm) + Two spray of Streptocycline (150 ppm)|73.47|67.58|
|Seed soaking with Streptocycline (200 ppm) + One spray of Streptocycline (150 ppm) + Copper oxychloride (0.2%)|92.11|88.77|
Table 2: Percent disease reduction in bacterial blight of clusterbean through different treatments under field conditions
The combination of seed soaking with Streptocycline followed by foliar spray with Streptocycline plus copper oxychloride provided the most effective control, reducing disease incidence by over 90% at 45 days and maintaining high efficacy (88.77%) even after 60 days .
Impact on Crop Yield
Studies have also documented the positive impact of Streptocyclin treatments on crop yield, as illustrated in the following table:
Treatments | Grain yield (q ha-1) | Pooled | Increase yield over control (%) |
---|---|---|---|
2018 | 2019 | ||
Seed soaking with Streptocycline (200 ppm) | 6.96 | 4.97 | 5.97 |
Seed soaking with Streptocycline (200 ppm) + Two spray of Streptocycline (150 ppm) | 11.33 | 7.71 | 9.52 |
Seed soaking with Streptocycline (200 ppm) + One spray of Streptocycline (150 ppm) + Copper oxychloride (0.2%) | 12.97 | 9.67 | 11.32 |
Control | 4.79 | 3.11 | 3.95 |
Table 3: Effect of Streptocycline treatments on grain yield of clusterbean under field conditions
The data demonstrates that treatments incorporating Streptocycline significantly enhanced crop yields, with the combination treatment of seed soaking and foliar spray with Streptocycline plus copper oxychloride producing the highest yield increase (186.58%) compared to the untreated control .
Environmental Impact
Effects on Soil Microbial Communities
Research has indicated that antibiotics like those contained in Streptocyclin can have significant impacts on soil microbial communities when applied to agricultural systems. A microcosm experiment examining the residues of antibiotics including tetracycline (TC), streptomycin (STR), and streptocycline (STC) in rice soil revealed several environmental concerns .
The study demonstrated that the combination of antibiotics in Streptocyclin negatively affected soil microbial community structure and function compared to their individual application. Targeted metagenomic analysis showed that major bacterial phyla such as Chloroflexi, Actinobacteria, Planctomycetes, Crenarchaeota, and Gemmatimonadetes were suppressed by antibiotic treatments compared to control conditions .
Persistence in Soil
The persistence of Streptocyclin components in soil is an important environmental consideration. Research has shown that at recommended doses, tetracycline degrades in soil within approximately 9 days of application, whereas streptomycin and streptocycline (the combination) took about 21 days to degrade below the limit of quantification level .
Half-lives (DT50) were calculated as 46.5-53.3 hours for tetracycline and 177.6-198 hours for streptomycin, indicating that the streptomycin component persists significantly longer in the environment .
Impact on Soil Enzymes
Studies have documented that soil enzyme activities (dehydrogenase, β-glucosidase, fluorescein diacetate hydrolase, acid phosphatase, alkaline phosphatase) were negatively affected in antibiotic-treated soil. Bacterial diversity, as measured by Shannon, Simpson, ACE, and Chao1 diversity indices, decreased with the application of antibiotics, with the decrease being more pronounced in the case of the combination (streptocycline) compared to individual tetracycline or streptomycin applications .
Resistance Development Concerns
Current Resistance Patterns
Recent research has highlighted concerns about the development of resistance to tetracyclines, which comprise one component of Streptocyclin. The resistance to tetracyclines is described as "very common in many countries," and problematic resistance to fluoroquinolones has appeared in recent years . This underscores the importance of judicious use of Streptocyclin in agricultural settings to minimize resistance development.
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